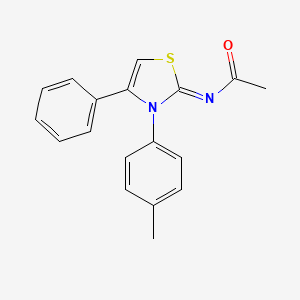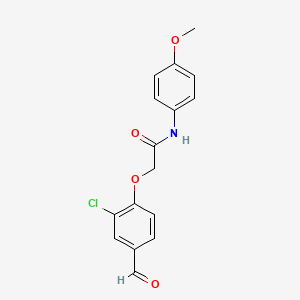
1-(3-Ethoxy-4-fluorophenyl)sulfonylimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Ethoxy-4-fluorophenyl)sulfonylimidazole is a chemical compound that features a sulfonylimidazole group attached to a phenyl ring substituted with ethoxy and fluorine groups
Vorbereitungsmethoden
The synthesis of 1-(3-Ethoxy-4-fluorophenyl)sulfonylimidazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-ethoxy-4-fluoroaniline.
Sulfonylation: The aniline derivative is then subjected to sulfonylation using sulfonyl chloride under basic conditions to form the sulfonamide intermediate.
Cyclization: The sulfonamide intermediate undergoes cyclization with imidazole in the presence of a suitable base to yield this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to improve yield and purity.
Analyse Chemischer Reaktionen
1-(3-Ethoxy-4-fluorophenyl)sulfonylimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(3-Ethoxy-4-fluorophenyl)sulfonylimidazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(3-Ethoxy-4-fluorophenyl)sulfonylimidazole involves its interaction with specific molecular targets and pathways. The sulfonylimidazole group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular processes and pathways, contributing to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(3-Ethoxy-4-fluorophenyl)sulfonylimidazole can be compared with other sulfonylimidazole derivatives, such as:
1-(4-Methoxyphenyl)sulfonylimidazole: Similar structure but with a methoxy group instead of an ethoxy group.
1-(3-Chloro-4-fluorophenyl)sulfonylimidazole: Similar structure but with a chloro group instead of an ethoxy group.
1-(3-Ethoxyphenyl)sulfonylimidazole: Similar structure but without the fluorine substitution.
Eigenschaften
IUPAC Name |
1-(3-ethoxy-4-fluorophenyl)sulfonylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O3S/c1-2-17-11-7-9(3-4-10(11)12)18(15,16)14-6-5-13-8-14/h3-8H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMWRSGMXXIDLDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)N2C=CN=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Sodium 2-[3-(dimethylamino)azetidin-1-yl]acetate](/img/structure/B2516037.png)




![N-[2-(3-fluorophenyl)-2-methoxyethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2516042.png)
![(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(pyridin-2-yl)methanone](/img/structure/B2516044.png)


![N-(6-ethoxybenzo[d]thiazol-2-yl)pyrimidine-2-carboxamide](/img/structure/B2516048.png)


